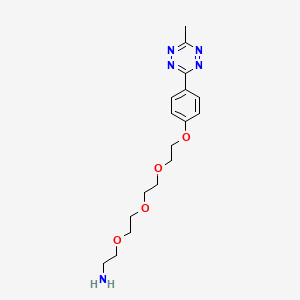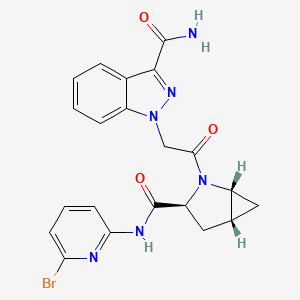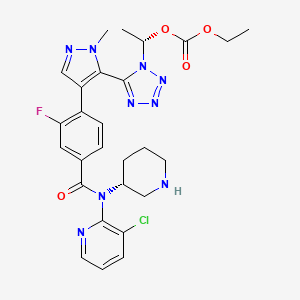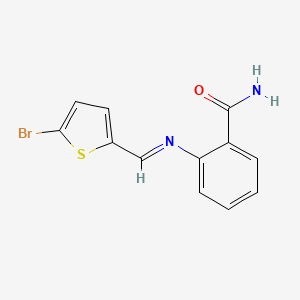
Methyltetrazine-PEG4-Amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyltetrazine-PEG4-Amine is a heterobifunctional linker that contains a methyltetrazine moiety and a primary amine group. This compound is widely used in bioorthogonal chemistry, particularly for its ability to undergo inverse electron demand Diels-Alder cycloaddition reactions. The presence of a polyethylene glycol (PEG) spacer enhances its solubility in aqueous buffers, making it highly suitable for various biological applications .
Mechanism of Action
Target of Action
Methyltetrazine-PEG4-Amine is an amine-reactive reagent that primarily targets proteins, peptides, or amine-modified oligonucleotides . It reacts specifically and efficiently with a primary amine, such as the side chain of lysine residues or aminosilane-coated surfaces .
Mode of Action
The compound forms a covalent bond with its targets at a pH level of 7-9 . This interaction is facilitated by the NHS ester present in the compound, which can react with a primary amine . The PEG spacer arm in the compound provides a long and flexible connection that minimizes steric hindrance involved with ligation to complementary TCO-containing molecules .
Biochemical Pathways
The compound is used in the process of bioorthogonal chemistry, which combines well with activity-based protein profiling . This allows for the introduction of detection tags without significantly influencing the physiochemical and biological functions of the probe . The compound can be used as a live cell compatible, minimal bioorthogonal tag in activity-based protein profiling .
Pharmacokinetics
It is known that this compound is soluble in aqueous buffers up to 18 mM . This solubility likely contributes to its bioavailability.
Result of Action
The result of the compound’s action is the formation of a stable amide bond with proteins, peptides, or amine-modified oligonucleotides . This enables the visualization of enzyme activities within complex biological systems .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as pH and moisture. The compound reacts specifically and efficiently with a primary amine at a pH level of 7-9 . It is also moisture-sensitive, and exposure to moisture can cause the NHS-ester moiety to hydrolyze and become non-reactive . Therefore, it is recommended to prepare stock solutions immediately before use and to store them in anhydrous solvents .
Biochemical Analysis
Biochemical Properties
Methyltetrazine-PEG4-Amine plays a significant role in biochemical reactions. It is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been used as a small live-cell compatible bioorthogonal handle for imaging enzyme activities in situ . Following covalent and irreversible inhibition, the tetrazine allows visualization of the captured cathepsin activity by means of inverse electron demand Diels Alder ligation in cell lysates and live cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes and other biomolecules. In the context of activity-based protein profiling (ABPP), it is employed as a mechanism-based inhibitor, called an activity-based probe (ABP), which is able to react with only the active form of proteases thanks to their electrophilic warhead, yielding a covalent and irreversible enzyme-inhibitor adduct .
Temporal Effects in Laboratory Settings
It is known that the stability of this compound is substantially improved compared to hydrogen substituted tetrazines .
Metabolic Pathways
It is known to be used in the synthesis of PROTACs , which are involved in the degradation of specific proteins within cells.
Subcellular Localization
It is known to be used in the synthesis of PROTACs , which are involved in the degradation of specific proteins within cells
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyltetrazine-PEG4-Amine can be synthesized through a series of chemical reactions. One common method involves the reaction of methyltetrazine with a PEG4-NHS ester. The NHS ester reacts specifically with primary amines to form a stable amide bond. The reaction is typically carried out in anhydrous solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at near-neutral pH (7-9) to ensure optimal conjugation .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes stringent control of reaction conditions to ensure high yield and purity. The compound is often purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of over 95% .
Chemical Reactions Analysis
Types of Reactions: Methyltetrazine-PEG4-Amine primarily undergoes inverse electron demand Diels-Alder cycloaddition reactions. This reaction involves the methyltetrazine moiety reacting with strained alkenes such as trans-cyclooctene, norbornene, and cyclopropene to form stable dihydropyridazine linkages .
Common Reagents and Conditions:
Reagents: Strained alkenes (e.g., trans-cyclooctene, norbornene, cyclopropene)
Conditions: Aqueous buffers, mild temperatures, and no need for accessory reagents such as copper catalysts or reducing agents.
Major Products: The major products formed from these reactions are stable dihydropyridazine linkages, which are highly useful in bioconjugation and imaging applications .
Scientific Research Applications
Methyltetrazine-PEG4-Amine has a wide range of applications in scientific research:
Chemistry: Used as a linker in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in activity-based protein profiling to visualize enzyme activities in situ.
Medicine: Utilized in drug delivery systems, PET and SPECT imaging, and radionuclide therapy.
Industry: Applied in the development of diagnostic tools and therapeutic agents.
Comparison with Similar Compounds
- Methyltetrazine-PEG2-Amine
- Methyltetrazine-PEG4-NHS Ester
- Methyltetrazinylalanine
Comparison: Methyltetrazine-PEG4-Amine stands out due to its longer PEG spacer, which enhances solubility and reduces steric hindrance compared to shorter PEG linkers like Methyltetrazine-PEG2-Amine. The presence of a primary amine group allows for versatile conjugation with various biomolecules, making it more adaptable for different applications .
Properties
IUPAC Name |
2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O4/c1-14-19-21-17(22-20-14)15-2-4-16(5-3-15)26-13-12-25-11-10-24-9-8-23-7-6-18/h2-5H,6-13,18H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOEAATMYJGXMGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[4-[(5-chloro-2,2-dimethyl-3H-1-benzofuran-7-yl)methoxy]-2,3-dimethylphenyl]propanoic acid](/img/structure/B608918.png)











![ethyl 2-[(2S)-3-(4-chlorophenoxy)-2-hydroxypropyl]-5-(4-methoxyphenyl)pyrazole-3-carboxylate](/img/structure/B608940.png)
